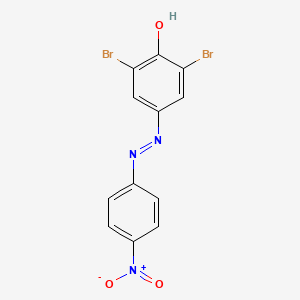

Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- is a complex organic compound with the molecular formula C12H6Br2N3O3. It is characterized by the presence of bromine, nitro, and azo groups attached to a phenol ring. This compound is known for its vibrant color and is often used in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- typically involves a multi-step process:

Bromination: Phenol is first brominated to introduce bromine atoms at the 2 and 6 positions. This is usually achieved using bromine in the presence of a catalyst like iron(III) bromide.

Nitration: The brominated phenol is then nitrated to introduce the nitro group at the 4 position. This step involves the use of concentrated nitric acid and sulfuric acid.

Azo Coupling: Finally, the nitrated and brominated phenol undergoes azo coupling with a diazonium salt derived from 4-nitroaniline. This step is carried out in an alkaline medium, typically using sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- follows similar steps but on a larger scale. The reactions are conducted in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Continuous monitoring and automation are often employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction of the azo group can lead to the formation of amines.

Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Employed in staining techniques for microscopy due to its vibrant color.

Medicine: Investigated for its potential antimicrobial properties.

Industry: Widely used in the dye and pigment industry for coloring textiles and other materials.

Mechanism of Action

The mechanism of action of Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The bromine atoms and nitro group also contribute to its reactivity, allowing it to participate in various chemical reactions.

Comparison with Similar Compounds

Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- can be compared with other similar compounds such as:

Phenol, 2,4-dibromo-: Lacks the azo and nitro groups, making it less reactive in certain applications.

Phenol, 2,6-dibromo-4-nitro-: Similar but lacks the azo group, affecting its color properties.

Phenol, 2,6-dibromo-4-((4-aminophenyl)azo)-: Similar structure but with an amino group instead of a nitro group, altering its reactivity and applications.

Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- stands out due to its unique combination of bromine, nitro, and azo groups, which confer distinct chemical and physical properties, making it valuable in various fields.

Biological Activity

Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- is a complex organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound has a unique azo structure characterized by the presence of bromine and nitro substituents. Its molecular formula is C12H8Br2N4O2, and it features two hydroxyl groups that enhance its reactivity and potential biological applications.

The biological activity of phenolic compounds like 2,6-dibromo-4-((4-nitrophenyl)azo)- is often attributed to their ability to interact with various molecular targets:

- Antimicrobial Activity : The compound exhibits substantial antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential enzymes involved in cell wall synthesis.

- Anticancer Properties : It has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival and proliferation.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of 2,6-dibromo-4-((4-nitrophenyl)azo)- against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be approximately 32 μg/mL for both strains, indicating moderate antibacterial activity.

- Cytotoxicity Against Cancer Cells : In vitro studies on various cancer cell lines demonstrated that the compound significantly reduced cell viability. The IC50 values ranged from 10 to 25 μM depending on the cell line tested. The mechanism involved caspase activation leading to apoptosis.

- Environmental Impact Studies : Research has also focused on the environmental toxicity of azo compounds. A study highlighted that phenolic azo compounds can be toxic to aquatic organisms at concentrations as low as 1 mg/L, raising concerns about their environmental persistence and bioaccumulation potential.

Data Table: Biological Activity Summary

Properties

CAS No. |

3281-96-7 |

|---|---|

Molecular Formula |

C12H7Br2N3O3 |

Molecular Weight |

401.01 g/mol |

IUPAC Name |

2,6-dibromo-4-[(4-nitrophenyl)diazenyl]phenol |

InChI |

InChI=1S/C12H7Br2N3O3/c13-10-5-8(6-11(14)12(10)18)16-15-7-1-3-9(4-2-7)17(19)20/h1-6,18H |

InChI Key |

LGSLCBLDMDBWHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C(=C2)Br)O)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.